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Compound of Interest

Compound Name: 1,3-Di-Boc-2-methylisothiourea

Cat. No.: B1141452 Get Quote

CAS Number: 107819-90-9

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-

methylisothiourea, is a versatile and widely used reagent in organic synthesis. Its primary

application lies in the efficient guanylation of primary and secondary amines, a crucial

transformation in the synthesis of a wide range of biologically active molecules and

pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting groups offer the advantage of mild

reaction conditions and straightforward deprotection, making this reagent a valuable tool in

modern medicinal chemistry and drug discovery. This guide provides a comprehensive

overview of its properties, synthesis, and applications, complete with detailed experimental

protocols and data.

Physicochemical Properties
1,3-Di-Boc-2-methylisothiourea is a white to off-white solid. Below is a summary of its key

physicochemical properties.
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Property Value

CAS Number 107819-90-9

Molecular Formula C12H22N2O4S

Molecular Weight 290.38 g/mol [1]

Appearance
White to off-white or faint beige powder or

crystals

Melting Point 115-121 °C

Solubility
Soluble in ether, ethyl acetate, dichloromethane,

and other common organic solvents.

Synonyms

N,N'-Di-Boc-S-methylisothiourea, 1,3-Bis(tert-

butoxycarbonyl)-2-methyl-2-thiopseudourea,

N,N'-Bis(tert-butoxycarbonyl)-S-

methylisothiourea

Synthesis of 1,3-Di-Boc-2-methylisothiourea
The most common and efficient method for the preparation of 1,3-Di-Boc-2-methylisothiourea
involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate (Boc)₂O

in a biphasic system.

Experimental Protocol: Synthesis of 1,3-Di-Boc-2-
methylisothiourea
Materials:

S-methylisothiourea hemisulfate

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)
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Water (H₂O)

Hexanes

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve S-methylisothiourea hemisulfate in water to create an

aqueous solution.

In a separate flask, dissolve di-tert-butyl dicarbonate in dichloromethane.

Combine the two solutions in a reaction vessel and add a saturated aqueous solution of

sodium bicarbonate.

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, separate the organic layer.

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or

magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or

by column chromatography on silica gel to yield 1,3-Di-Boc-2-methylisothiourea as a white

solid.

Applications in Guanylation Reactions
1,3-Di-Boc-2-methylisothiourea serves as an excellent electrophile for the guanylation of

primary and secondary amines. The reaction proceeds through the displacement of the

methylthiolate leaving group by the amine nucleophile.[2]

General Reaction Scheme
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The general transformation involves the reaction of an amine with 1,3-Di-Boc-2-
methylisothiourea, often in the presence of a base or an activating agent, to yield the

corresponding N,N'-di-Boc-protected guanidine.

1,3-Di-Boc-2-methylisothiourea

Base / Activating Agent
Solvent, Temperature

Primary or Secondary Amine (R-NH₂ or R₂NH)

N,N'-Di-Boc-Protected Guanidine

Click to download full resolution via product page

Caption: General workflow for the guanylation of amines.

Experimental Protocols for Guanylation
4.2.1. Guanylation of Primary Amines with Triethylamine

This protocol is suitable for the guanylation of a wide range of primary amines.

Materials:

Primary amine

1,3-Di-Boc-2-methylisothiourea

Triethylamine (Et₃N)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Hexane

Silica gel for column chromatography

Procedure:
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To a stirred solution of the primary amine in anhydrous DMF or THF at 0 °C, add 1,3-Di-Boc-
2-methylisothiourea (typically 1.0 to 1.2 equivalents).[3]

Add triethylamine (2.0 to 3.0 equivalents) to the reaction mixture in one portion.[3]

Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and

continue stirring for several hours (monitor by TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by silica gel flash chromatography (e.g., using a gradient of ethyl

acetate in hexane) to afford the N,N'-di-Boc-protected guanidine.[3]

4.2.2. Guanylation using Cyanuric Chloride (TCT) as an Activating Agent

This method provides an alternative to heavy-metal-based activating agents and is effective for

various amines.[4]

Materials:

Amine (primary or secondary)

N,N'-Di-Boc-thiourea (can be used as a precursor to the S-methylated reagent in situ or the

S-methylated reagent can be used directly)

Cyanuric chloride (TCT)

N-methylmorpholine (NMM)

4-Dimethylaminopyridine (DMAP, catalytic amount)

Anhydrous Tetrahydrofuran (THF)

Procedure:
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In a round-bottomed flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in

anhydrous THF.[5]

To this activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount

of DMAP.[5]

Stir the reaction mixture at room temperature and monitor its progress by TLC.

After completion, work up the reaction by filtering any solids, concentrating the filtrate, and

performing an aqueous extraction with ethyl acetate.

Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Deprotection of N,N'-Di-Boc-Guanidines
The Boc protecting groups can be readily removed under acidic conditions to yield the free

guanidine, typically as a salt.

Experimental Protocol: Boc Deprotection

Materials:

N,N'-Di-Boc-protected guanidine

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

Cold diethyl ether

Procedure:

Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM or 1,4-dioxane.

Cool the solution to 0 °C in an ice bath.

Slowly add trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane.[5][6]
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and

continue stirring until the deprotection is complete (monitor by TLC or LC-MS).[6]

Concentrate the reaction mixture under reduced pressure.

Add cold diethyl ether to the residue to precipitate the guanidinium salt.[6]

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation
The following table summarizes representative yields for the guanylation of various amines

using 1,3-Di-Boc-2-methylisothiourea and related methods.

Amine
Substrate

Activating
Agent/Base

Solvent Yield (%) Reference

Benzylamine Triethylamine DMF 86 [3]

Propylamine
- (Polymer-bound

reagent)
THF 100 [7]

Piperidine
- (Polymer-bound

reagent)
THF 100 [7]

Various primary

and secondary

amines

Cyanuric

Chloride (TCT)
THF up to 95 [4]

4-

Bromophenethyl

amine

Pyrazole-based

reagent
THF 72 [5]

Reaction Mechanism and Workflow Visualization
The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic

carbon of the isothiourea, followed by the elimination of methanethiol.
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Step 1: Nucleophilic Attack

Step 2: Elimination

1,3-Di-Boc-2-methylisothiourea

Tetrahedral Intermediate
 + R-NH₂

R-NH₂

N,N'-Di-Boc-Guanidine
 - CH₃SH

CH₃SH

Click to download full resolution via product page

Caption: Mechanism of amine guanylation.

The experimental workflow for a typical guanylation and subsequent deprotection is outlined

below.
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Start

Reaction Setup:
- Dissolve amine and 1,3-Di-Boc-2-methylisothiourea in solvent.

- Add base/activating agent.

Stir at appropriate temperature.
Monitor by TLC/LC-MS.

Aqueous Workup:
- Quench reaction.

- Extract with organic solvent.
- Wash and dry organic layer.

Purification:
- Concentrate crude product.

- Purify by column chromatography or recrystallization.

Characterize Protected Guanidine:
- NMR, MS, IR

Boc Deprotection:
- Dissolve in acidic solution (TFA or HCl).

Precipitate Guanidinium Salt:
- Add cold diethyl ether.

Isolate Final Product:
- Filter and dry the salt.

Characterize Final Product:
- NMR, MS, IR

End

Click to download full resolution via product page

Caption: Experimental workflow for guanylation and deprotection.
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Conclusion
1,3-Di-Boc-2-methylisothiourea is a highly effective and versatile reagent for the synthesis of

protected guanidines. Its stability, ease of handling, and the mild conditions required for both

the guanylation reaction and the subsequent deprotection of the Boc groups make it an

indispensable tool for chemists in academia and industry. The protocols and data presented in

this guide offer a comprehensive resource for the successful application of this reagent in the

synthesis of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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